molecular formula C24H22FN5O3S2 B2431053 2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide CAS No. 913505-76-7

2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

货号: B2431053
CAS 编号: 913505-76-7
分子量: 511.59
InChI 键: XCWPUEYZCOKAPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncological research. This compound is a structurally optimized analog designed to overcome resistance mutations, such as T790M, which commonly arise in response to first-generation EGFR inhibitors like gefitinib in non-small cell lung cancer (NSCLC) models. Its mechanism involves competitive binding at the ATP-binding site of the kinase domain, effectively suppressing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including MAPK/ERK and PI3K/Akt. The strategic incorporation of the 4-sulfamoylphenethyl moiety is associated with enhanced potency against resistant mutants. Consequently, this inhibitor is a critical research tool for investigating the mechanisms of acquired resistance in EGFR-driven cancers, for evaluating combination therapies, and for preclinical profiling of next-generation targeted therapeutic strategies. Research indicates its utility extends to probing the role of aberrant EGFR signaling in other malignancies, such as glioblastoma and head and neck cancers.

属性

IUPAC Name

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S2/c25-17-7-9-18(10-8-17)28-23-20-3-1-2-4-21(20)29-24(30-23)34-15-22(31)27-14-13-16-5-11-19(12-6-16)35(26,32)33/h1-12H,13-15H2,(H,27,31)(H2,26,32,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPUEYZCOKAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that exhibits potential biological activities, particularly in the fields of oncology and pharmacology. Its structural components, including a quinazoline core and various substituents, suggest a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C22H23FN4OSC_{22}H_{23}FN_{4}OS, with a molecular weight of 410.5 g/mol. The structure includes a quinazoline moiety, which is known for its biological significance, particularly in anti-cancer applications.

PropertyValue
Molecular FormulaC22H23FN4OS
Molecular Weight410.5 g/mol
CAS Number422533-76-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases involved in cancer progression. The quinazoline core is recognized for its role as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis.

Key Mechanisms:

  • Kinase Inhibition : The compound likely inhibits EGFR and VEGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Thioether Linkage : The thioether group may enhance binding affinity to target proteins, thereby improving therapeutic efficacy.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of similar quinazoline derivatives. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines.

  • In Vitro Studies :
    • A related compound exhibited an IC50 value of 0.096 µM against EGFR, indicating potent inhibitory activity .
    • Another derivative showed mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like gefitinib and erlotinib .
  • Animal Models :
    • In vivo studies involving mice bearing tumors treated with quinazoline derivatives showed a marked increase in survival rates, underscoring the therapeutic potential of these compounds .

Comparative Studies

The following table summarizes the biological activities of several related quinazoline derivatives:

Compound NameTargetIC50 (µM)Reference
N-(4-Chlorophenyl)-2-thioacetamideEGFR0.096
N-(3,4,5-trimethoxybenzyl)-2-thioacetamideVarious cancers6.33
2-thioquinazolin-4(3H)-oneEGFR/VEGFR-20.23

科学研究应用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

  • Dual EGFR/VEGFR-2 Inhibition : A related study on quinazolin-4(3H)-ones demonstrated their ability to inhibit both EGFR and VEGFR-2 kinases, which are crucial in cancer proliferation and angiogenesis. Compounds showed IC50 values comparable to established drugs like sorafenib, indicating strong potential as anticancer agents .
  • Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. For instance, certain analogues have been shown to induce apoptosis in HCT-116 cells significantly more than untreated controls, highlighting their potential as effective cancer therapeutics .

Antimicrobial Properties

Quinazoline derivatives also exhibit antimicrobial activity. The structural characteristics of the compound suggest potential efficacy against various pathogens:

  • In Vitro Studies : Compounds similar to the target molecule have demonstrated significant antimicrobial effects against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that the thio group may play a role in enhancing antimicrobial action .

Acetylcholinesterase Inhibition

Another promising application of quinazoline derivatives is in the treatment of neurological conditions:

  • Alzheimer's Disease : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. Inhibitors have shown potent activity in vitro, suggesting potential therapeutic applications for cognitive disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives:

StudyFocusFindings
Dual EGFR/VEGFR InhibitionCompounds exhibited IC50 values comparable to sorafenib; induced apoptosis in cancer cells.
Antimicrobial ActivitySignificant effects against Mycobacterium smegmatis; potential for tuberculosis treatment.
Acetylcholinesterase InhibitionPromising inhibitors developed for Alzheimer's disease; strong in vitro activity reported.

化学反应分析

Step 1: Formation of the Quinazolinone Core

  • Starting Material : 2-Aminobenzoic acid reacts with 4-(2-isothiocyanatoethyl)benzenesulfonamide in boiling ethanol with triethylamine to form the thione precursor (1 ) .

  • Reaction :

    2 Aminobenzoic acid+4 2 isothiocyanatoethyl benzenesulfonamideEtOH TEAThione 1 \text{2 Aminobenzoic acid}+\text{4 2 isothiocyanatoethyl benzenesulfonamide}\xrightarrow{\text{EtOH TEA}}\text{Thione 1 }

Step 3: Acetamide Coupling

  • Amidation : The intermediate (2 ) reacts with 4-sulfamoylphenethylamine in the presence of a coupling agent (e.g., EDCI/HOBt) to yield the final compound .

    Intermediate 2 +4 sulfamoylphenethylamineEDCI HOBtTarget Compound\text{Intermediate 2 }+\text{4 sulfamoylphenethylamine}\xrightarrow{\text{EDCI HOBt}}\text{Target Compound}

Spectroscopic Characterization

Key analytical data for structural confirmation:

Infrared (IR) Spectroscopy

  • Peaks :

    • 3284–3237 cm⁻¹ : N–H stretching (sulfonamide and acetamide).

    • 1665 cm⁻¹ : C=O (quinazolinone and acetamide).

    • 1342, 1151 cm⁻¹ : O=S=O (sulfonamide) .

¹H NMR (700 MHz, DMSO-d₆)

  • δ 8.14–7.37 ppm : Aromatic protons (quinazoline and fluorophenyl).

  • δ 4.92 ppm (s, 2H) : –SCH₂– group.

  • δ 3.14 ppm (t, 2H) : Ethylbenzenesulfonamide –CH₂– .

¹³C NMR

  • δ 194.04–192.73 ppm : Carbonyl (C=O) of acetamide.

  • δ 175.29 ppm : Thione (C=S) .

Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
Aromatic H7.37–8.14MultipletQuinazoline, fluorophenyl
–SCH₂–4.92SingletThioether linkage
–CH₂–SO₂3.14TripletEthylbenzenesulfonamide

Reactivity and Functional Group Transformations

  • Thioether Stability : The –S– linkage is resistant to hydrolysis under acidic/basic conditions but susceptible to oxidation (e.g., H₂O₂) forming sulfoxide/sulfone derivatives.

  • Sulfonamide Reactivity : Participates in hydrogen bonding with carbonic anhydrase active sites, critical for inhibitory activity .

Biological Activity Correlation

While specific data for this compound is limited, structurally analogous derivatives (e.g., compounds 4 , 5 , 12–17 ) exhibit:

  • hCA IX/XII Inhibition : KI=2.449.1nMK_I=2.4–49.1\,\text{nM}
    (vs. acetazolamide KI=5.7nMK_I=5.7\,\text{nM}
    ) .

  • Selectivity : 70–95-fold selectivity for tumor-associated hCA IX/XII over off-target isoforms (hCA I/II) .

Critical Research Findings

  • Synthetic Efficiency : High yields (85–95%) achieved via optimized nucleophilic substitution and amidation .

  • Structure-Activity Relationship (SAR) :

    • The 4-fluorophenyl group enhances membrane permeability.

    • The sulfamoylphenethyl tail improves hCA IX/XII binding .

常见问题

Q. Basic

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks. For example, intramolecular C–H···O interactions and intermolecular N–H···O bonds stabilize the crystal lattice .
  • Spectroscopic validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., Gaussian09) to confirm functional groups and stereochemical assignments .

What challenges arise in achieving high yields during synthesis, and how can they be mitigated?

Q. Advanced

  • Low yields : Side reactions during thioether formation (e.g., oxidation to sulfones) reduce efficiency. Mitigation: Use inert atmospheres (N₂/Ar) and reducing agents like DTT .
  • By-product formation : Unreacted intermediates (e.g., 2-chloroacetamide derivatives) may persist. Solution: Optimize reaction stoichiometry (1:1.2 molar ratio of quinazoline to thiol) and monitor via TLC .

What computational methods are effective for predicting binding affinity and molecular interactions?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17) to predict binding modes. Focus on hydrogen bonds with sulfamoyl groups and π-π stacking with quinazoline .
  • Molecular dynamics (MD) simulations (AMBER) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of key interactions (e.g., fluorophenyl-kinase hydrophobic pockets) .

How should researchers design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified fluorophenyl or sulfamoyl groups (e.g., -CF₃, -SO₂NHCH₃) .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values to correlate substituent effects with potency .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

  • False-positive docking results : Validate with orthogonal assays (e.g., surface plasmon resonance) to confirm binding kinetics .
  • Solubility limitations : Use co-solvents (DMSO/PEG400) in bioassays to improve compound bioavailability and align computational solubility predictions (e.g., COSMO-RS) with experimental outcomes .

What is known about the compound’s pharmacological mechanism, particularly kinase inhibition?

Q. Advanced

  • Kinase profiling : Screen against panels (e.g., KinomeScan) to identify targets. The quinazoline core inhibits EGFR and VEGFR2 via ATP-binding site competition .
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) to optimize sulfamoyl groups for reduced CYP450-mediated degradation .

How does structural modification of the sulfamoylphenethyl group impact solubility and bioavailability?

Q. Advanced

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to the phenethyl chain to lower logP from ~3.5 to <2, enhancing aqueous solubility .
  • Prodrug strategies : Mask sulfamoyl groups as esters (e.g., acetyl) to improve intestinal absorption, followed by enzymatic cleavage in plasma .

What methods are recommended for assessing in vitro and in vivo toxicity profiles?

Q. Advanced

  • In vitro : Conduct hemolysis assays (RBC lysis) and hepatotoxicity screening (HepG2 cells) .
  • In vivo : Use zebrafish models to evaluate acute toxicity (LC₅₀) and organ-specific effects (e.g., cardiotoxicity via heart rate monitoring) .

How can researchers validate target engagement and off-target effects in complex biological systems?

Q. Advanced

  • Chemical proteomics : Use activity-based protein profiling (ABPP) with clickable probes (e.g., alkyne-tagged analogs) to identify off-target kinases .
  • Transcriptomics : RNA-seq analysis of treated cells (e.g., MDA-MB-231) to map downstream pathways (e.g., apoptosis, angiogenesis) .

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